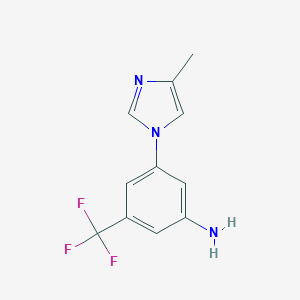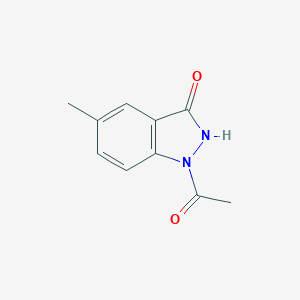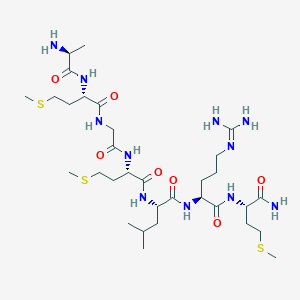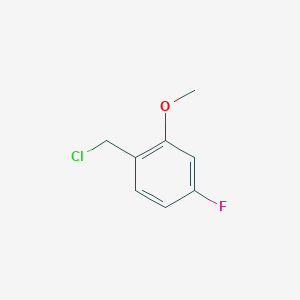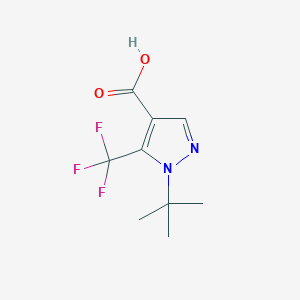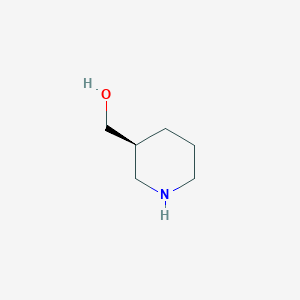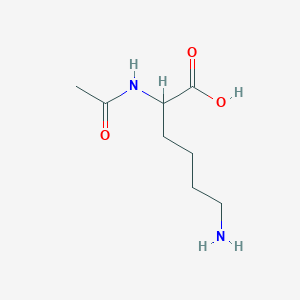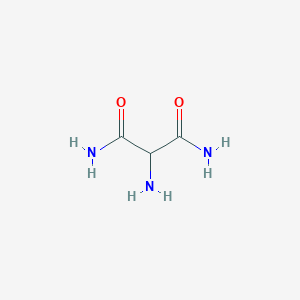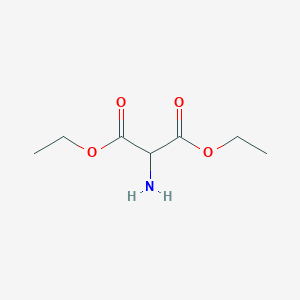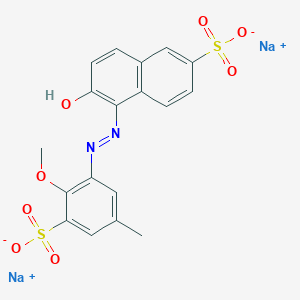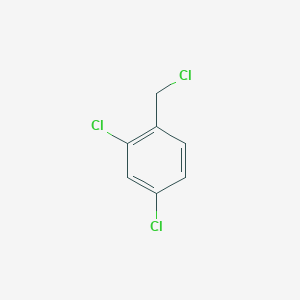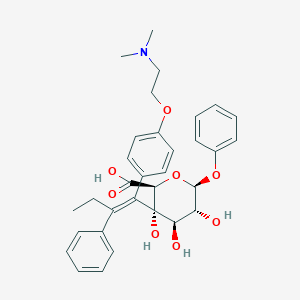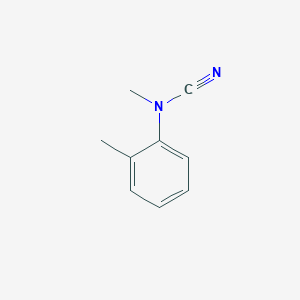
Methyl-(2-methylphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(2-methylphenyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl-(2-methylphenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of N-methyl-o-toluidine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired cyanamide product .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction is efficient and can be carried out under mild conditions, resulting in good to excellent yields of the target cyanamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(2-methylphenyl)cyanamide undergoes various chemical reactions, including:
Hydrolysis: The cyanamide group can be hydrolyzed to form ureas, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Diaryliodonium triflates: Used for N-arylation reactions.
Bases: Such as sodium hydroxide, used in the hydrolysis of cyanamides.
Iron catalysts: Employed in the desulfurization of isothiocyanates to form cyanamides.
Major Products Formed
Disubstituted ureas: Formed through the hydrolysis of N-arylated cyanamides.
Aryl cyanamides: Resulting from N-arylation reactions.
Applications De Recherche Scientifique
Methyl-(2-methylphenyl)cyanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles, substituted ureas, and other complex organic molecules.
Pharmaceuticals: Cyanamide derivatives have shown potential as pharmacological agents, including inhibitors of enzymes such as cathepsin C and K, and phosphodiesterase 4 (PDE4).
Materials Science: Used in the development of functionalized materials and coordination compounds.
Mécanisme D'action
The mechanism of action of Methyl-(2-methylphenyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the nitrogen atom can undergo electrophilic substitution. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Comparaison Avec Des Composés Similaires
Methyl-(2-methylphenyl)cyanamide can be compared with other cyanamide derivatives such as:
- N-methyl-N-(p-tolyl)cyanamide
- N-phenyl-N-methylcyanamide
- N-benzyl-N-methylcyanamide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to the presence of the o-tolyl group, which can affect its steric and electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Propriétés
Numéro CAS |
153790-15-9 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
methyl-(2-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |
Clé InChI |
XUPLRQAOWMPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C#N |
SMILES canonique |
CC1=CC=CC=C1N(C)C#N |
Synonymes |
Cyanamide, methyl(2-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
